N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide
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Overview
Description
N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl and dichlorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but has a thiourea instead of a sulfonamide group.
N-(3,5-Bis(trifluoromethyl)phenyl)-N′-phenylurea: Similar in structure but contains a urea group.
Uniqueness
N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide is unique due to the combination of trifluoromethyl and dichlorobenzenesulfonamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7Cl2F6NO2S |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H7Cl2F6NO2S/c15-9-4-10(16)6-12(5-9)26(24,25)23-11-2-7(13(17,18)19)1-8(3-11)14(20,21)22/h1-6,23H |
InChI Key |
MCIZGOQWUXVZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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